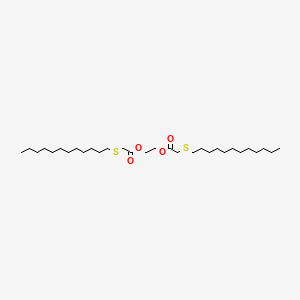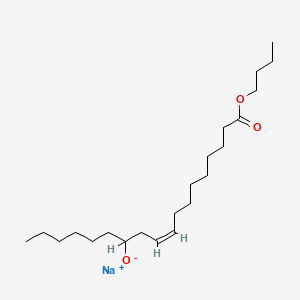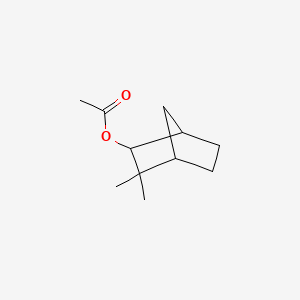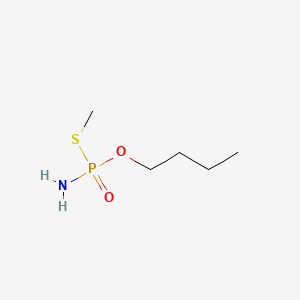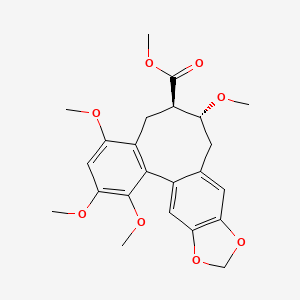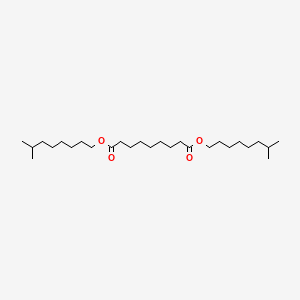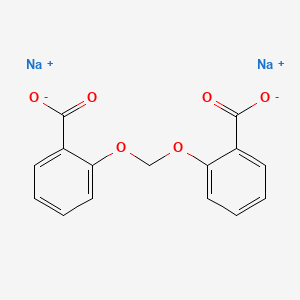
2-(3-Iodophenyl)-3-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodophenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of an iodine atom attached to the phenyl ring and a nitrile group attached to the acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-3-phenylacrylonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Iodophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-iodobenzophenone or 3-iodobenzoic acid.
Reduction: Formation of 2-(3-iodophenyl)-3-phenylpropanamine.
Substitution: Formation of 2-(3-azidophenyl)-3-phenylacrylonitrile.
Wissenschaftliche Forschungsanwendungen
2-(3-Iodophenyl)-3-phenylacrylonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(3-Iodophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular functions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Iodophenyl)-3-phenylacrylonitrile
- 2-(3-Bromophenyl)-3-phenylacrylonitrile
- 2-(3-Chlorophenyl)-3-phenylacrylonitrile
Uniqueness
2-(3-Iodophenyl)-3-phenylacrylonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
7496-25-5 |
|---|---|
Molekularformel |
C15H10IN |
Molekulargewicht |
331.15 g/mol |
IUPAC-Name |
(Z)-2-(3-iodophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10IN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+ |
InChI-Schlüssel |
BGCGZTNSYWRQMS-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)I |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




